[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 2-methylsulfanylacetate
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Overview
Description
The compound [(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 2-methylsulfanylacetate is a complex organic molecule. It belongs to the class of steroids, which are characterized by a cyclopenta[a]phenanthrene ring system. This compound is notable for its multiple chiral centers and functional groups, including hydroxyl, ketone, and ester groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 2-methylsulfanylacetate typically involves multiple steps:
Starting Material: The synthesis often begins with a steroidal precursor.
Functional Group Introduction: Hydroxyl and ketone groups are introduced through oxidation and reduction reactions.
Esterification: The final step involves esterification with 2-methylsulfanylacetic acid under acidic conditions to form the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve:
Large-Scale Synthesis: Utilizing batch reactors for the multi-step synthesis.
Purification: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Quality Control: Analytical methods like NMR, IR, and mass spectrometry ensure the purity and structural integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.
Reduction: The ketone group can be reduced to secondary alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alcohols, amines for substitution reactions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of new ester or amide derivatives.
Scientific Research Applications
Chemistry
Synthesis of Steroidal Derivatives: Used as an intermediate in the synthesis of other complex steroids.
Catalysis: Acts as a catalyst in certain organic reactions.
Biology
Hormonal Studies: Used in the study of steroid hormone functions and mechanisms.
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Medicine
Drug Development: Explored for its potential therapeutic effects in treating hormonal imbalances and inflammatory conditions.
Diagnostic Tools: Used in the development of diagnostic assays for steroid-related disorders.
Industry
Cosmetics: Incorporated into formulations for its potential skin benefits.
Agriculture: Studied for its role in plant growth regulation.
Mechanism of Action
The compound exerts its effects primarily through interaction with steroid hormone receptors. It binds to these receptors, altering their conformation and modulating gene expression. This leads to various physiological effects, such as anti-inflammatory and immunomodulatory actions. The molecular pathways involved include the activation or inhibition of specific transcription factors and enzymes.
Comparison with Similar Compounds
Similar Compounds
Cortisol: A naturally occurring steroid hormone with similar structural features.
Prednisolone: A synthetic steroid used for its anti-inflammatory properties.
Dexamethasone: Another synthetic steroid with potent anti-inflammatory effects.
Uniqueness
Functional Groups: The presence of the 2-methylsulfanylacetate ester group distinguishes it from other steroids.
Chiral Centers: The specific configuration of its chiral centers contributes to its unique biological activity.
Applications: Its diverse applications in various fields highlight its versatility compared to other similar compounds.
Properties
IUPAC Name |
[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 2-methylsulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O6S/c1-22-8-6-15(26)10-14(22)4-5-16-17-7-9-24(19(28)12-25,30-20(29)13-31-3)23(17,2)11-18(27)21(16)22/h10,16-18,21,25,27H,4-9,11-13H2,1-3H3/t16-,17-,18-,21+,22-,23-,24-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLFSOGLWKCMEQ-RPPPWEFESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)OC(=O)CSC)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)OC(=O)CSC)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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